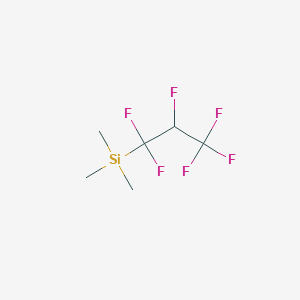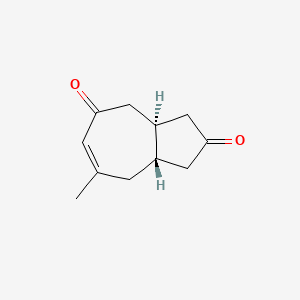
(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione is a complex organic compound with a unique structure This compound belongs to the class of azulenes, which are known for their distinctive blue color and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, reduction, and functional group modifications. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, azulene derivatives are often explored for their anti-inflammatory and antimicrobial properties. This compound may have similar applications.
Industry
In industrial applications, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor interactions, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,8aS)-7-Methyl-3a,4,8,8a-tetrahydroazulene-2,5(1H,3H)-dione include other azulene derivatives such as guaiazulene and chamazulene.
Uniqueness
What sets this compound apart from other azulenes is its specific stereochemistry and functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
62359-94-8 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3aR,8aS)-7-methyl-1,3,3a,4,8,8a-hexahydroazulene-2,5-dione |
InChI |
InChI=1S/C11H14O2/c1-7-2-8-4-11(13)6-9(8)5-10(12)3-7/h3,8-9H,2,4-6H2,1H3/t8-,9-/m0/s1 |
InChI Key |
RSPVZKUZWUKQIH-IUCAKERBSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2CC(=O)C[C@@H]2C1 |
Canonical SMILES |
CC1=CC(=O)CC2CC(=O)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine](/img/structure/B14526128.png)
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
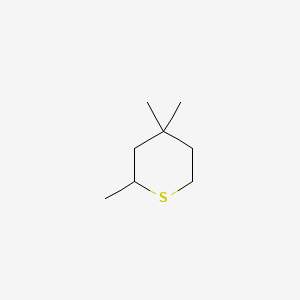
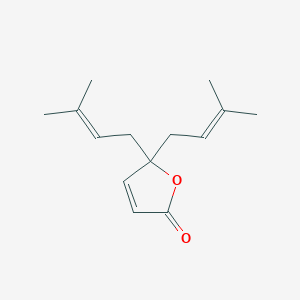
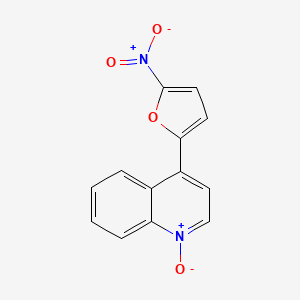
![1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-](/img/structure/B14526145.png)
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
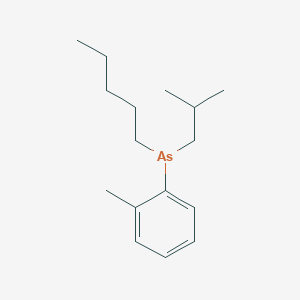
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
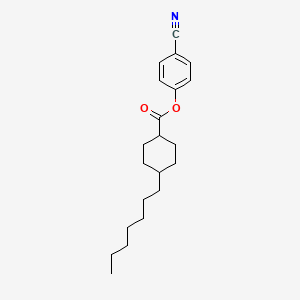
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
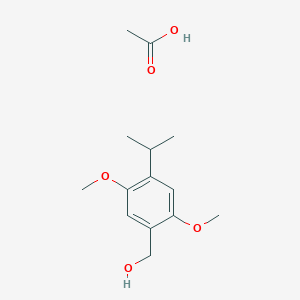
![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
